molecular formula C15H16FNO2 B1417452 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 370853-51-3

2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B1417452
CAS No.: 370853-51-3
M. Wt: 261.29 g/mol
InChI Key: RBWQVLSEYXHJRF-UHFFFAOYSA-N
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Description

2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound with the molecular formula C15H16FNO2 It is characterized by the presence of a fluorinated aniline group and a cyclohexanedione moiety

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to 2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione has focused on their synthesis and characterization. For instance, studies have shown the synthesis of related compounds like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione from 1,3-cyclohexanedione with specific reagents (Jeyachandran, 2021).

Application in Organic Synthesis

These compounds have been used in various organic synthesis processes. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, a process catalyzed by urea under ultrasound, utilizes 5,5-dimethyl-1,3-cyclohexanedione (Ji-tai Li et al., 2012).

Crystal Structure Analysis

The crystal structure of similar compounds, like 2,2'-(3-nitro-4-chlorobenzyl)methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), has been studied, providing insights into their molecular and crystallographic properties (Z. Zhang et al., 2013).

Environmental Applications

Some derivatives have been explored for their potential environmental applications. For example, the use of dimedone (5,5-dimethyl-1,3-cyclohexanedione) in trace analysis of aldehydes by high-performance liquid chromatography highlights its utility in environmental sample analysis (Mopper et al., 1983).

Radioprotection Studies

Compounds like 5,5-dimethyl-1,3-cyclohexanedione have also been investigated for their potential to protect against radiation damage in biological systems (Pittillo & Lucas, 1968).

Properties

IUPAC Name

2-[(2-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQVLSEYXHJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
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2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
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2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
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2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 5
2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
Reactant of Route 6
2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione

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